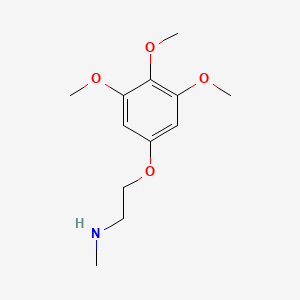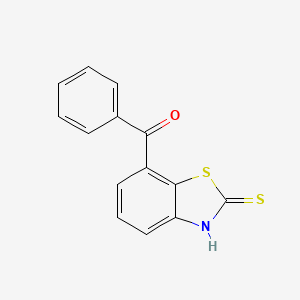![molecular formula C33H53NO B14307322 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine CAS No. 111336-38-0](/img/structure/B14307322.png)
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine is an organic compound that belongs to the class of aromatic compounds It features a pyridine ring substituted with a phenyl group that is further substituted with a methyldecyloxy group and an undecyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the phenyl ether: The reaction between 4-hydroxyphenyl and 6-methyldecyl bromide in the presence of a base such as potassium carbonate to form 4-[(6-Methyldecyl)oxy]phenyl.
Pyridine ring formation: The coupling of the phenyl ether with a pyridine precursor, such as 2-bromo-5-undecylpyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be used to modify the pyridine ring or the phenyl substituents.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohols or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems and processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine would depend on its specific interactions with molecular targets. For example, if the compound acts as a ligand, it may bind to receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-decylpyridine: Similar structure but with a shorter alkyl chain.
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-dodecylpyridine: Similar structure but with a longer alkyl chain.
2-{4-[(6-Methyldecyl)oxy]phenyl}-5-octylpyridine: Similar structure but with an even shorter alkyl chain.
Uniqueness
The uniqueness of 2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine lies in its specific combination of substituents, which can influence its physical and chemical properties, as well as its potential applications. The length of the alkyl chains and the presence of the methyldecyloxy group can affect the compound’s solubility, reactivity, and interactions with other molecules.
特性
CAS番号 |
111336-38-0 |
|---|---|
分子式 |
C33H53NO |
分子量 |
479.8 g/mol |
IUPAC名 |
2-[4-(6-methyldecoxy)phenyl]-5-undecylpyridine |
InChI |
InChI=1S/C33H53NO/c1-4-6-8-9-10-11-12-13-16-20-30-21-26-33(34-28-30)31-22-24-32(25-23-31)35-27-17-14-15-19-29(3)18-7-5-2/h21-26,28-29H,4-20,27H2,1-3H3 |
InChIキー |
PNYXDPVHHPEVKS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCC(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
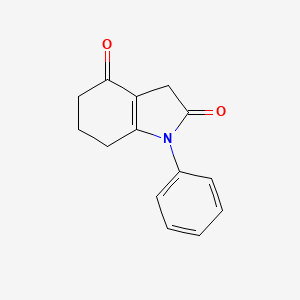

![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
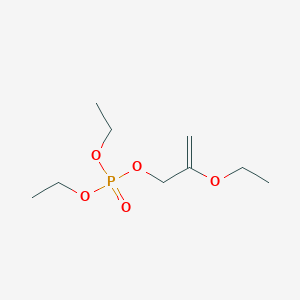
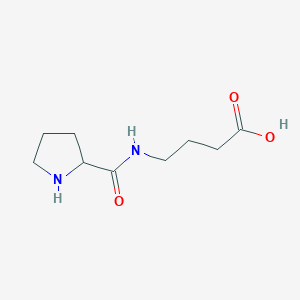
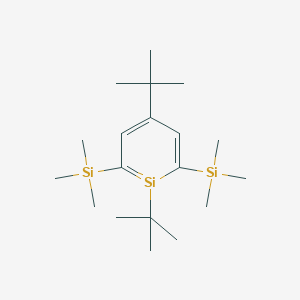
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
